[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
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Overview
Description
[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride typically involves the reaction of piperidine derivatives with benzyl halides. One common method involves the nucleophilic substitution of 4-methoxybenzyl chloride with piperidine, followed by the introduction of a methylamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its piperidine ring is a common motif in many bioactive compounds.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for investigating the pharmacological properties of piperidine-containing drugs.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their activity as analgesics, antipsychotics, and anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of [1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine core but different substituents.
1-Benzyl-4-piperidone: Another piperidine derivative with a ketone functional group.
Piperine: A naturally occurring piperidine alkaloid with various biological activities.
Uniqueness
[1-(4-Methoxy-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-15-13-4-3-9-16(11-13)10-12-5-7-14(17-2)8-6-12;/h5-8,13,15H,3-4,9-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSWVOSLFHKDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CC=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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